Eckol

Description

Properties

IUPAC Name |

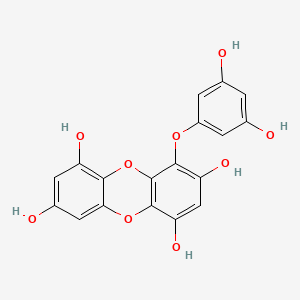

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZRBGISTUIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237333 | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-74-7 | |

| Record name | Eckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phlorotannins of Ecklonia cava: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the phlorotannins found in the brown alga Ecklonia cava. It is intended for researchers, scientists, and drug development professionals interested in the chemical composition and biological activities of these marine polyphenols. This document details the specific phlorotannins identified in E. cava, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and analysis, and illustrates their known interactions with key signaling pathways.

Introduction

Ecklonia cava, an edible brown seaweed, is a rich source of a unique class of polyphenolic compounds known as phlorotannins. These compounds are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. This guide serves as a technical resource, consolidating current knowledge on the phlorotannin composition of E. cava and the methodologies used to study them.

Identified Phlorotannins in Ecklonia cava

A variety of phlorotannins have been isolated and identified from Ecklonia cava. These compounds vary in their degree of polymerization and the types of linkages between phloroglucinol units. The major phlorotannins identified to date are listed below:

-

Phloroglucinol

-

Eckol

-

Dithis compound

-

Phlorofucofurothis compound A

-

7-Phlorothis compound

-

6,6'-Bithis compound

-

Fucodiphloroethol G

-

2,7''-Phloroglucinol-6,6'-bithis compound (PHB)

-

Pyrogallol-phloroglucinol-6,6'-bithis compound (PPB)

-

Triphlorethol-A

-

Eckstolonol

-

Dioxinodehydrothis compound

Quantitative Analysis of Phlorotannins

The concentration of phlorotannins in Ecklonia cava can vary depending on factors such as the age of the thallus, the specific part of the alga, and the drying and extraction methods used. The following tables summarize the quantitative data available for key phlorotannins.

Table 1: Concentration of Phloroglucinol and Dithis compound in Ecklonia cava Samples [1]

| Sample Type | Phloroglucinol (mg/kg) | Dithis compound (mg/kg) |

| Ecklonia cava powder 1 | 364.5 ± 12.1 | 6976.0 ± 32.0 |

| Ecklonia cava powder 2 | 724.1 ± 18.4 | 4441.9 ± 85.7 |

| Ecklonia cava powder 3 | 438.9 ± 11.5 | 4171.3 ± 60.9 |

| Ecklonia cava powder 4 | 657.7 ± 20.8 | 1597.8 ± 20.0 |

| Ecklonia cava powder 5 | 1961.24 ± 2.5 | 5086.9 ± 20.1 |

| Ecklonia cava extract powder 1 | 2296.0 ± 19.3 | 13.3 ± 0.5 |

| Ecklonia cava extract powder 2 | 46.9 ± 1.1 | 51.1 ± 1.4 |

| Ecklonia cava extract powder 3 | 115.5 ± 2.9 | 102.7 ± 4.1 |

| Ecklonia cava extract powder 4 | 114.3 ± 4.1 | 125.7 ± 3.4 |

| Ecklonia cava extract powder 5 | 215.3 ± 4.8 | 185.0 ± 5.6 |

Table 2: Concentration of Dithis compound and Phlorofucofurothis compound-A in Different Parts and Preparations of Ecklonia cava [2]

| Sample Description | Dithis compound (mg/g dry tissue) | Phlorofucofurothis compound-A (mg/g dry tissue) |

| Mature thalli | 1.82 | Not Reported |

| Young thalli | ~1.21 | Not Reported |

| Blade tissue | Higher concentration than stipe or holdfast | Higher concentration than stipe or holdfast |

| Shadow-dried tissue | ~90% or more of lyophilized | ~90% or more of lyophilized |

| Sun-dried tissue | ~60% of lyophilized | ~60% of lyophilized |

| Oven-dried tissue | ~60% of lyophilized | ~60% of lyophilized |

Experimental Protocols

Extraction of Phlorotannins

The following is a generalized protocol for the extraction of phlorotannins from Ecklonia cava for subsequent analysis.

Objective: To extract a crude phlorotannin mixture from dried Ecklonia cava powder.

Materials:

-

Dried, pulverized Ecklonia cava

-

Methanol (reagent grade)

-

Chloroform (reagent grade)

-

Deionized water

-

Ethyl ether

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Initial Extraction: Weigh 0.5 g of dried Ecklonia cava powder and place it in a suitable container. Add 2 mL of methanol and rotate the mixture at room temperature for 2 hours.

-

Solvent Addition: Add 4 mL of chloroform to the mixture and shake vigorously for 5 minutes.

-

Filtration: Filter the mixture through defatted cotton to remove solid algal material.

-

Partitioning: To the filtered extract, add 1.5 mL of deionized water and shake for 5 minutes to partition the mixture.

-

Separation of Layers: Centrifuge the mixture to separate the layers. Collect the upper, non-lipid (aqueous methanol) layer.

-

Ethyl Ether Extraction: Extract the collected upper layer with 3 mL of ethyl ether.

-

Evaporation: Evaporate the ethyl ether from the extracted fraction using a nitrogen generator or a rotary evaporator under reduced pressure to obtain the crude phlorotannin residue.

-

Storage: Dissolve the crude phlorotannin residue in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until further analysis.

Purification of Phlorotannins by Column Chromatography

This protocol outlines a general procedure for the purification of individual phlorotannins from a crude extract.

Objective: To isolate and purify specific phlorotannins from a crude extract using column chromatography.

Materials:

-

Crude phlorotannin extract

-

Sephadex LH-20 or Silica Gel 60

-

Glass column for chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water, chloroform, ethanol gradients)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., Sephadex LH-20 or Silica Gel 60) in the initial mobile phase solvent and pour it into the chromatography column, allowing it to pack evenly.

-

Sample Loading: Dissolve the crude phlorotannin extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the packed column.

-

Elution: Begin the elution process by passing the mobile phase through the column. A gradient of solvents with increasing polarity is typically used to separate the different phlorotannins. For example, a gradient of chloroform and methanol can be employed for silica gel chromatography[3].

-

Fraction Collection: Collect the eluate in fractions of a specific volume using a fraction collector.

-

Monitoring Separation: Monitor the separation of compounds by spotting aliquots of the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pooling and Concentration: Pool the fractions containing the same purified compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the isolated phlorotannin.

-

Further Purification: If necessary, repeat the chromatographic separation with a different solvent system or a different type of stationary phase to achieve higher purity. A final purification step may involve preparative High-Performance Liquid Chromatography (HPLC)[4].

Analysis of Phlorotannins by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantitative and qualitative analysis of phlorotannins.

Objective: To identify and quantify phlorotannins in an extract.

Materials:

-

Phlorotannin extract or purified compounds

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile, methanol)

-

Standard solutions of known phlorotannins for calibration

Procedure:

-

Sample Preparation: Filter the phlorotannin extract dissolved in a suitable solvent (e.g., methanol) through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be employed. The gradient might start with a low percentage of B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity[5].

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

-

Injection Volume: Inject a small volume of the sample, typically 5-20 µL.

-

Detection: Monitor the elution of compounds using a DAD at a wavelength of around 290 nm. For more detailed identification, couple the HPLC system to a mass spectrometer (HPLC-MS).

-

-

Data Analysis:

-

Identification: Identify the phlorotannins in the sample by comparing their retention times and UV-Vis spectra (from DAD) or mass spectra (from MS) with those of authentic standards.

-

Quantification: Create a calibration curve for each phlorotannin standard by plotting the peak area against the concentration. Use this calibration curve to determine the concentration of the phlorotannins in the sample.

-

Signaling Pathways Modulated by Ecklonia cava Phlorotannins

Ecklonia cava phlorotannins have been shown to modulate several key signaling pathways involved in cellular responses to stress, inflammation, and neurotransmission.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Phlorotannins from Ecklonia cava have been shown to activate this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like E. cava polyphenols (ECP), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This activation can be mediated in part by AMP-activated protein kinase (AMPK) and p62.

Caption: Activation of the Nrf2-ARE pathway by Ecklonia cava phlorotannins.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The main components of this pathway are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Phlorotannins from Ecklonia cava, such as dithis compound and phlorofucofurothis compound A, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the MAPK signaling pathway by Ecklonia cava phlorotannins.

GABA-A Receptor Modulation

The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Certain phlorotannins from Ecklonia cava, including this compound, eckstolonol, dithis compound, and triphlorethol-A, act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site. This means they do not directly activate the receptor but enhance the effect of GABA when it binds, leading to an increased chloride influx and a more potent inhibitory signal. This mechanism is believed to underlie the sleep-inducing effects of E. cava extracts.

Caption: Positive allosteric modulation of the GABA-A receptor by E. cava phlorotannins.

Conclusion

Ecklonia cava is a valuable source of a diverse array of phlorotannins with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a summary of the known phlorotannins, their quantitative distribution, detailed experimental protocols for their study, and an overview of their mechanisms of action on key cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of these unique marine compounds.

References

- 1. Method development and validation of phloroglucinol and dithis compound in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dithis compound, a SARS-CoV 3CLpro inhibitor, isolated from the edible brown algae Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Eckol's Mechanism of Action as an Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eckol, a phlorotannin extracted from brown algae, has demonstrated significant promise as a potent antioxidant agent. Its mechanism of action is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways that bolster the cellular antioxidant defense system. This technical guide provides an in-depth exploration of this compound's antioxidant properties, detailing its effects on key signaling cascades, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered considerable attention for their potent antioxidant properties.[2] this compound, a trimer of phloroglucinol, is a prominent phlorotannin that exhibits robust antioxidant and cytoprotective effects.[3][4] This guide delineates the molecular mechanisms that underpin this compound's antioxidant activity.

Direct Radical Scavenging Activity

This compound exhibits a direct capacity to neutralize a variety of free radicals. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to stabilize radicals.[5] In vitro assays have consistently demonstrated this compound's ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, hydroxyl radicals, and hydrogen peroxide. Furthermore, theoretical studies have highlighted its exceptional hydroperoxyl radical-scavenging capacity.

Modulation of Intracellular Signaling Pathways

Beyond its direct scavenging effects, this compound exerts its antioxidant action by modulating key intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant genes.

This compound has been shown to induce the nuclear translocation of Nrf2 and enhance its transcriptional activity. This leads to the upregulation of downstream targets, most notably heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 by this compound has been observed in various cell lines, including human hepatoma HepG2 cells and Chinese hamster lung fibroblast V79-4 cells.

The activation of the Nrf2-ARE pathway by this compound is mediated by upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Phosphoinositide 3-Kinase (PI3K)/Akt. Specifically, this compound has been found to induce the phosphorylation of c-Jun N-terminal kinases (JNK), Extracellular signal-regulated kinases (ERK), and Akt, which in turn facilitate the nuclear translocation and activation of Nrf2.

AMPK/FoxO3a Pathway

This compound also enhances the mitochondrial antioxidant defense system through the activation of the AMP-activated protein kinase (AMPK)/forkhead box O3a (FoxO3a) pathway. This pathway leads to the induction of manganese superoxide dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme that scavenges superoxide radicals. Studies have shown that this compound treatment increases the expression and activity of MnSOD, thereby protecting mitochondria from oxidative damage.

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and cell-based assays.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Target | This compound Concentration | Efficacy | Reference |

| DPPH Scavenging | DPPH Radical | 0.25 - 1 mg/mL | ~93% scavenging | |

| ABTS Scavenging | ABTS Radical Cation | IC50 = 5.01 ± 0.19 μM | Potent scavenging | |

| Intracellular ROS | H2O2-induced ROS | 30 μM | 79% scavenging | |

| Lipid Peroxidation | TBARS Assay | 30 μM | 31% prevention | |

| DNA Damage | Comet Assay | 0.5 - 50 μM | 21% - 53% inhibition |

Table 2: Cytoprotective Effects of this compound

| Cell Line | Stressor | This compound Concentration | Effect | Reference |

| V79-4 | H2O2 | 30 μM | Reduced cell death | |

| V79-4 | Serum Starvation | 30 μM | 47% ROS scavenging | |

| V79-4 | γ-radiation | 30 μM | 43% ROS scavenging | |

| HepG2 | H2O2 | 40 μM | Increased cell viability | |

| HaCaT | UVB Radiation | 250 μM | Reduced ROS levels | |

| HaCaT | Particulate Matter 2.5 | 30 μM | Decreased ROS generation |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant activity of this compound.

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A solution of DPPH in methanol or ethanol is prepared, and its absorbance is measured at approximately 517 nm. Upon the addition of this compound, the purple color of the DPPH radical is reduced to a yellow color, and the decrease in absorbance is monitored to determine the scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The resulting blue-green radical solution has a characteristic absorbance at 734 nm. The addition of this compound leads to the decolorization of the solution, and the extent of this change is proportional to the antioxidant capacity.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown. The sample is treated with thiobarbituric acid (TBA) under acidic conditions and heated, leading to the formation of a pink-colored MDA-TBA adduct, which is measured colorimetrically at approximately 532 nm.

Cell-Based Assays

-

Intracellular ROS Measurement: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microscope or a microplate reader.

-

Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, and the absorbance is measured at approximately 570 nm.

-

Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, Nrf2, HO-1). Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection.

-

Luciferase Reporter Assay: This assay is used to study the transcriptional activity of a promoter of interest, such as the antioxidant response element (ARE). Cells are transfected with a plasmid containing the luciferase reporter gene under the control of the ARE promoter. The activity of the promoter in response to this compound treatment is then determined by measuring the luminescence produced by the luciferase enzyme.

Visualizations

Signaling Pathways

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow: Intracellular ROS Measurement

Caption: Workflow for intracellular ROS measurement.

Logical Relationship: Dual Antioxidant Mechanism

Caption: this compound's dual antioxidant mechanism.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant therapeutic potential. Its ability to both directly neutralize reactive oxygen species and to upregulate the endogenous antioxidant defense system through the modulation of key signaling pathways, such as Nrf2-ARE and AMPK/FoxO3a, underscores its multifaceted mechanism of action. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of this compound as a novel agent for the prevention and treatment of oxidative stress-related diseases. Future studies should focus on its bioavailability, in vivo efficacy, and safety profile to facilitate its translation into clinical applications.

References

- 1. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchtweet.com [researchtweet.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

The Biosynthesis of Eckol in Brown Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eckol, a phlorotannin with significant therapeutic potential, is a secondary metabolite unique to brown algae. Its complex dibenzodioxin structure arises from a specialized biosynthetic pathway that begins with the formation of phloroglucinol monomers and culminates in their oxidative polymerization. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymes, their mechanisms, and the experimental protocols utilized in their characterization. Quantitative data from relevant studies are summarized, and critical workflows are visualized to facilitate a comprehensive understanding for researchers in natural product synthesis and drug development.

Introduction

Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae). These polymers of phloroglucinol (1,3,5-trihydroxybenzene) exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound, a prominent member of the this compound-type phlorotannins, is characterized by a dibenzo-1,4-dioxin linkage and has garnered significant interest for its potent bioactivities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This guide delineates the current understanding of this compound biosynthesis, from the initial formation of its monomeric precursor to the subsequent polymerization and cyclization reactions.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into two major stages:

-

Formation of the Phloroglucinol Monomer: This initial and well-characterized step involves the synthesis of phloroglucinol from primary metabolites via the acetate-malonate pathway.

-

Polymerization and Oxidative Cyclization: In this less-defined stage, phloroglucinol units are thought to undergo oxidative coupling and intramolecular cyclization to form the characteristic dibenzodioxin structure of this compound.

Stage 1: Phloroglucinol Biosynthesis

The foundational building block of all phlorotannins, phloroglucinol, is synthesized from malonyl-CoA through a reaction catalyzed by a Type III Polyketide Synthase (PKS) . In the model brown alga Ectocarpus siliculosus, a specific PKS, designated as PKS1 , has been identified and characterized as the key enzyme in this process.[1]

The reaction proceeds as follows:

-

Three molecules of malonyl-CoA are sequentially condensed by PKS1.

-

This condensation involves decarboxylation at each step, extending the polyketide chain.

-

The resulting triketide intermediate undergoes an intramolecular C6->C1 Claisen cyclization, followed by aromatization to yield phloroglucinol.

Stage 2: Proposed Polymerization and Dibenzodioxin Ring Formation

The subsequent steps leading to the formation of this compound from phloroglucinol are not as well-defined as the initial monomer synthesis. However, evidence suggests the involvement of vanadium-dependent haloperoxidases (V-HPOs) in the oxidative coupling of phloroglucinol units.[2][3] These enzymes are known to catalyze the oxidation of halides, which can then act as agents for the oxidative coupling of phenols.

The proposed mechanism for the formation of the dibenzodioxin linkage in this compound involves:

-

Oxidative Coupling of Phloroglucinol: V-HPOs are thought to catalyze the formation of phloroglucinol radicals.

-

Formation of Ether and C-C Bonds: These radicals can then couple to form dimers and oligomers with both ether (C-O-C) and phenyl (C-C) linkages, creating precursors such as fucols and phlorethols.

-

Intramolecular Oxidative Cyclization: A key step is the intramolecular cyclization of a phlorethol-type precursor, likely involving a peroxidase-mediated reaction, to form the dibenzo-1,4-dioxin ring system characteristic of this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway are not yet available, studies on homologous enzymes provide valuable insights.

Kinetic Parameters of Vanadium-Bromoperoxidase

The following table summarizes the kinetic parameters for a vanadium-bromoperoxidase from the brown alga Ascophyllum nodosum, which is a representative enzyme for the proposed polymerization and cyclization stage.[4][5]

| Parameter | Value | Conditions | Reference |

| For H₂O₂ | |||

| Second-order rate constant | 2.5 x 10⁶ M⁻¹s⁻¹ | pH > 6 | |

| For Br⁻ | |||

| Km | Varies with pH | pH 4.0 - 8.0 | |

| Second-order rate constant | 1.7 x 10⁵ M⁻¹s⁻¹ | pH 4.0 | |

| Inhibitors | |||

| Ki (Phosphate) | 60 µM | ||

| Ki (Arsenate) | 120 µM |

Note: Specific kinetic parameters for the Type III PKS (PKS1) from Ectocarpus siliculosus are not yet published in a compiled format.

Quantification of Phloroglucinol and this compound in Brown Algae

The content of phloroglucinol and this compound can vary significantly between different species of brown algae and even within the same species depending on environmental conditions. The following table provides an example of the quantified amounts in Ecklonia cava.

| Compound | Content Range (mg/kg) | Method of Analysis | Reference |

| Phloroglucinol | 46.9 – 2296.0 | HPLC-DAD | |

| This compound | 13.3 – 6976.0 | HPLC-DAD |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Recombinant Expression and Purification of Ectocarpus siliculosus PKS1

This protocol is adapted from the methods described for the characterization of PKS1.

Protocol:

-

Gene Cloning: The coding sequence of E. siliculosus PKS1 is cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

-

Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged PKS1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The PKS1 is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assay for Type III PKS (PKS1)

This assay measures the ability of PKS1 to synthesize polyketides from malonyl-CoA.

Materials:

-

Purified recombinant PKS1

-

Malonyl-CoA

-

[2-¹⁴C]Malonyl-CoA (for radioactive detection)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, malonyl-CoA, and a small amount of [2-¹⁴C]malonyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the purified PKS1 enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the polyketide products with ethyl acetate.

-

Quantification: Evaporate the ethyl acetate, redissolve the residue in a suitable solvent, and quantify the radioactivity using a scintillation counter.

Enzyme Assay for Vanadium-Dependent Haloperoxidase (V-HPO)

This assay is a common method for measuring the activity of V-HPOs, based on the halogenation of a substrate like monochlorodimedone (MCD).

Materials:

-

Purified or partially purified V-HPO

-

Monochlorodimedone (MCD)

-

Potassium bromide (KBr)

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0)

Protocol:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing the assay buffer, MCD, and KBr.

-

Enzyme Addition: Add the V-HPO enzyme solution to the cuvette.

-

Reaction Initiation: Start the reaction by adding H₂O₂.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the bromination of MCD. The rate of absorbance change is proportional to the enzyme activity.

HPLC-DAD Analysis of Phloroglucinol and this compound

This method allows for the separation and quantification of phloroglucinol and this compound in brown algal extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile or methanol).

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute the more hydrophobic compounds.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection Wavelength: Phlorotannins are typically monitored at around 230 nm or 280 nm.

-

Quantification: Quantification is performed by comparing the peak areas of the samples to those of authentic standards of phloroglucinol and this compound.

Sample Preparation:

-

Extraction: Dried and powdered brown algal material is extracted with a suitable solvent, such as 70% acetone or aqueous ethanol.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

-

Purification (Optional): The crude extract can be further purified by liquid-liquid partitioning or column chromatography to enrich the phlorotannin fraction.

-

Final Preparation: The final sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

The biosynthesis of this compound in brown algae is a complex process that highlights the unique metabolic capabilities of these marine organisms. While the initial synthesis of the phloroglucinol monomer by a Type III PKS is well-established, the subsequent polymerization and cyclization steps, likely mediated by vanadium-dependent haloperoxidases, are still an active area of research. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate this pathway, with the ultimate goal of harnessing the therapeutic potential of this compound and other phlorotannins. Further investigation into the specific enzymes and mechanisms involved in the formation of the dibenzodioxin linkage will be critical for advancing the fields of natural product biosynthesis and drug development.

References

- 1. Structure/Function Analysis of a Type III Polyketide Synthase in the Brown Alga Ectocarpus siliculosus Reveals a Biochemical Pathway in Phlorotannin Monomer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Global expression analysis of the brown alga Ectocarpus siliculosus (Phaeophyceae) reveals large-scale reprogramming of the transcriptome in response to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 5. The brown alga Ascophyllum nodosum contains two different vanadium bromoperoxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Eckol: A Comprehensive Technical Guide on its Chemical Structure and Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eckol is a marine-derived polyphenolic compound belonging to the phlorotannin class, predominantly isolated from brown algae of the genus Ecklonia, such as Ecklonia cava.[1][2] This technical guide provides an in-depth overview of the chemical structure, functional groups, and significant biological activities of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Functional Groups

This compound is a trimer of phloroglucinol (1,3,5-trihydroxybenzene) units. Its rigid and complex structure is characterized by a dibenzo-p-dioxin skeleton, which is a distinctive feature among phlorotannins. The multiple hydroxyl (-OH) groups attached to its aromatic rings are the primary functional groups responsible for its potent biological activities, particularly its antioxidant properties.

IUPAC Name: 4-(3,5-dihydroxyphenoxy)dibenzo[b,e][1][2]dioxine-1,3,6,8-tetrol

Molecular Formula: C₁₈H₁₂O₉

Molecular Weight: 372.28 g/mol

Key Structural Features:

-

Dibenzo-p-dioxin Skeleton: This heterocyclic core provides a rigid framework for the molecule.

-

Phloroglucinol Units: Three phloroglucinol units are interconnected, contributing to the high density of hydroxyl groups.

-

Hydroxyl Groups: The numerous phenolic hydroxyl groups are key to this compound's ability to scavenge free radicals and chelate metal ions.

-

Ether Linkages: The phloroglucinol units are linked via ether bonds, forming the dibenzo-p-dioxin structure.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to the number of aromatic protons and carbons. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical shifts (δ, ppm) for aromatic protons typically appear between 5.8 and 6.2 ppm. | Chemical shifts (δ, ppm) for aromatic carbons are observed in the range of 94-163 ppm. |

Note: Specific chemical shift assignments can vary slightly depending on the solvent and instrument used. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are necessary for unambiguous assignments.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns involving the cleavage of ether bonds and loss of phloroglucinol units.

Experimental Protocols

Isolation and Purification of this compound from Ecklonia cava

1. Extraction:

-

Dried and powdered Ecklonia cava is extracted with 70-80% aqueous ethanol or methanol at room temperature with constant stirring.

-

The solvent is evaporated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The phlorotannin-rich fraction is typically found in the ethyl acetate layer.

3. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Silica Gel Chromatography: A gradient elution system of chloroform and methanol is often employed.

-

Sephadex LH-20 Chromatography: Elution with methanol is used to separate compounds based on size.

-

-

Centrifugal Partition Chromatography (CPC): This technique has been efficiently used for the isolation of this compound. A common two-phase solvent system is n-hexane:ethyl acetate:methanol:water.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (C18 column) with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile or methanol.

Structural Characterization

1. NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.

2. Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-qTOF-MS), is used to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns for structural confirmation.

Functional Activities of this compound

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant due to its ability to donate hydrogen atoms from its numerous hydroxyl groups to scavenge free radicals.

| Assay | IC₅₀ / Activity | Reference |

| DPPH Radical Scavenging | Potent activity reported, with specific IC₅₀ values varying between studies. | |

| ABTS Radical Scavenging | Strong scavenging activity observed. | |

| Reactive Oxygen Species (ROS) Scavenging | Effectively reduces intracellular ROS levels. |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

| Activity | Mechanism | Reference |

| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Downregulation of gene expression. | |

| Inhibition of iNOS and COX-2 expression | Suppression of inflammatory enzyme production. | |

| IC₅₀ for NO inhibition in LPS-stimulated RAW 264.7 cells | Varies depending on the study. |

Anticancer Activity

This compound has shown potential as an anticancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.

| Cancer Cell Line | Effect | IC₅₀ / Effective Concentration | Reference |

| Various cancer cell lines | Inhibition of proliferation, induction of apoptosis. | IC₅₀ values vary depending on the cell line. |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit this pathway.

References

Eckol: A Phlorotannin with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Eckol, a phlorotannin predominantly found in brown algae of the Ecklonia species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Therapeutic Activities and Quantitative Data

This compound exhibits a wide spectrum of pharmacological effects, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its therapeutic activities.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HeLa | Cervical Cancer | MTT Assay | < 50 µM | [1] |

| H157 | Lung Cancer | MTT Assay | < 50 µM | [1] |

| MCF7 | Breast Cancer | MTT Assay | < 50 µM | [1] |

| SW1990 | Pancreatic Cancer | Cell Viability | Not directly cytotoxic, but attenuates Reg3A-mediated survival | [2] |

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Key Markers | Method | Effective Concentration/IC50 | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Griess Assay | IC50 = 72 ± 1.9 µg/mL (for Ecklonia stolonifera extract) | [3] |

| TNF-α/IFN-γ-stimulated HaCaT cells | Pro-inflammatory Cytokines and Chemokines | ELISA, RT-PCR | 25, 50, and 100 µg/ml | |

| P. acnes-stimulated HaCaT cells | NF-κB activation, TNF-α, iNOS, COX-2 | Western Blot | Concentration-dependent decrease |

Table 3: Antioxidant Activity of this compound

| Assay | Parameter Measured | IC50 Value/Effective Concentration | Reference |

| DPPH Radical Scavenging | Free radical scavenging | IC50 = 21.96 µg/ml (for aqueous extract of Ecklonia cava) | |

| Intracellular ROS Scavenging | Reduction of reactive oxygen species | 79% scavenging at 30 µM | |

| Lipid Peroxidation Inhibition | TBARS assay | 31% inhibition at 30 µM | |

| Hydroxyl Radical Scavenging | Free radical scavenging | - | |

| Superoxide Anion Scavenging | Free radical scavenging | - |

Table 4: Neuroprotective and Other Activities of this compound

| Activity | Experimental Model | Key Findings | Effective Concentration/IC50 | Reference |

| Neuroprotection | Aβ25-35-stimulated PC12 cells | Prevention of Aβ-induced cell death | - | |

| Antidiabetic | α-glucosidase inhibition | Enzymatic inhibition | IC50 = 22.78 µM | |

| Antidiabetic | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition | Enzymatic inhibition | IC50 = 2.64 µM | |

| Antidiabetic | Rat Lens Aldose Reductase (RLAR) inhibition | Enzymatic inhibition | IC50 = 54.68 µM | |

| Anti-thrombotic | α2-Plasmin inhibition | Enzymatic inhibition | IC50 = 1.6 µg/mL | |

| Anti-thrombotic | α2-Macroglobulin inhibition | Enzymatic inhibition | IC50 = 2.5 µg/mL |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Nrf2-Mediated Antioxidant Response

This compound can induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), by activating the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. In some cancer cells, this compound can inhibit these pathways, leading to reduced cell growth and induction of apoptosis. Conversely, in the context of cytoprotection, this compound can activate these pathways to promote cell survival.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's biological activities.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound dissolved in a suitable solvent (e.g., methanol or DMSO).

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The ability of an antioxidant to quench the blue/green ABTS•+ is measured by the reduction in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at approximately 734 nm.

-

Trolox is commonly used as a standard.

-

The scavenging activity is calculated similarly to the DPPH assay.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

-

Protocol:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate the plate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Neuroprotection Assay in PC-12 Cells

-

Principle: PC-12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. Neurotoxicity can be induced by agents like amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂). The neuroprotective effect of this compound is assessed by its ability to rescue cells from this induced toxicity.

-

Protocol:

-

Culture PC-12 cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding Aβ peptide (e.g., Aβ25-35) or H₂O₂ to the cell culture.

-

After the incubation period with the neurotoxin, assess cell viability using the MTT assay or other relevant methods (e.g., LDH release assay for cytotoxicity).

-

The neuroprotective effect is determined by the increased cell viability in this compound-treated groups compared to the group treated with the neurotoxin alone.

-

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is influenced by its pharmacokinetic properties. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioavailability: Oral administration of this compound has shown limited bioavailability, suggesting that a significant portion may not be absorbed into the systemic circulation.

-

In Silico Predictions: Computational models predict moderate human intestinal absorption (around 55.60%) and a moderate ability to cross the blood-brain barrier (approximately 25%).

-

Plasma Protein Binding: In silico analysis suggests a high plasma protein binding capacity (100%).

These findings indicate that while this compound demonstrates significant potential in in vitro and in vivo preclinical models, challenges related to its oral bioavailability need to be addressed for successful clinical translation. Formulation strategies to enhance absorption may be necessary to achieve therapeutic concentrations in target tissues.

Conclusion

This compound stands out as a promising natural compound with a multifaceted therapeutic profile. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities are supported by a growing body of preclinical evidence. The modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK underscores its potential to influence fundamental cellular processes involved in various pathologies.

However, for drug development professionals, the low oral bioavailability of this compound presents a significant hurdle. Future research should focus on developing advanced drug delivery systems to improve its pharmacokinetic profile. Furthermore, while numerous in vitro and in vivo studies have demonstrated its efficacy, well-designed clinical trials are imperative to validate its therapeutic potential in humans. The detailed information provided in this guide aims to serve as a valuable resource for researchers and scientists dedicated to unlocking the full therapeutic promise of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of an ethanol extract of Ecklonia stolonifera in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory properties of Eckol from marine sources.

An In-depth Technical Guide to the Anti-inflammatory Properties of Eckol from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

This compound, a phlorotannin predominantly found in marine brown algae, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, detailing its marine origins, mechanisms of action, and the experimental evidence supporting its therapeutic potential. Through a multi-faceted approach involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPKs, the downregulation of inflammatory mediators, and the enhancement of endogenous antioxidant systems, this compound presents a promising candidate for the development of novel anti-inflammatory therapeutics. This guide synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a trimer of phloroglucinol, forming a dibenzo-p-dioxin skeleton, which is characteristic of the phlorotannin class of polyphenols.[1] Its primary sources are edible brown seaweeds, making it a readily available natural product with a range of documented biological activities, including antioxidant, anti-cancer, and neuroprotective effects, in addition to its notable anti-inflammatory capabilities.[2][3]

Marine Sources of this compound

This compound is predominantly isolated from various species of brown algae (Phaeophyceae), particularly those belonging to the family Lessoniaceae.[1] Key marine sources that are abundant in this compound include:

-

Genus Ecklonia : Species such as Ecklonia cava, Ecklonia kurome, and Ecklonia stolonifera are among the most well-documented sources of this compound.[1]

-

Genus Eisenia : Eisenia bicyclis is another significant source of this phlorotannin.

The yield of this compound can be influenced by factors such as the specific algal species, geographical location, and seasonal variations.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple, interconnected molecular pathways. Its ability to modulate key signaling cascades and reduce the production of pro-inflammatory mediators underscores its therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of target genes, including those for pro-inflammatory cytokines and enzymes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK cascades involved in inflammation are the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.

This compound has been demonstrated to inhibit the phosphorylation of ERK, p38, and JNK in various cell models, including human keratinocytes (HaCaT) and macrophages. By downregulating the activation of these MAPK pathways, this compound can suppress the downstream production of inflammatory mediators.

Downregulation of Pro-inflammatory Mediators

A primary outcome of this compound's activity on the NF-κB and MAPK pathways is the reduced expression and production of a wide array of pro-inflammatory molecules. This includes:

-

Pro-inflammatory Cytokines : this compound significantly decreases the levels of key cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6.

-

Pro-inflammatory Enzymes : It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Upregulation of Anti-inflammatory Cytokines

In addition to suppressing pro-inflammatory molecules, this compound has been shown to enhance the production of the anti-inflammatory cytokine IL-10. IL-10 plays a critical role in resolving inflammation and maintaining immune homeostasis.

Antioxidant Activity

This compound's potent antioxidant properties contribute significantly to its anti-inflammatory effects. Oxidative stress and inflammation are closely linked, with reactive oxygen species (ROS) acting as signaling molecules that can activate inflammatory pathways like NF-κB. This compound can scavenge ROS and enhance the expression of endogenous antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) through the activation of the Nrf2 and AMPK/FoxO3a signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.

| In Vitro Model | Stimulant | Parameter Measured | Concentration of this compound | Effect | Reference |

| HaCaT cells | TNF-α/IFN-γ | Pro-inflammatory Cytokine and Chemokine mRNA expression | 25, 50, 100 µg/ml | Significant suppression | |

| HaCaT cells | TNF-α/IFN-γ | Phosphorylation of MAPKs | 25, 50, 100 µg/ml | Inhibition | |

| HaCaT cells | TNF-α/IFN-γ | Nuclear translocation of NF-κB p65 | Not specified | Hampered | |

| V79-4 cells | H₂O₂ | Cell viability | 30 µM | Increased by 16% | |

| V79-4 cells | H₂O₂ | Lipid peroxidation | 30 µM | Reduced by 31% | |

| Chang liver cells | H₂O₂ | MnSOD expression and activity | 10 µg/mL | Recovered decreased levels |

| In Vivo Model | Condition | Parameter Measured | Dosage of this compound | Effect | Reference |

| Mice | Dextran sodium sulfate (DSS)-induced chronic ulcerative colitis | Disease activity index, colon length shortening, colonic tissue damage | 0.5–1.0 mg/kg | Reduced and alleviated | |

| Mice | Dextran sodium sulfate (DSS)-induced chronic ulcerative colitis | Serum and colonic levels of TNF-α, IL-1β, IL-6 | 0.5–1.0 mg/kg | Significantly decreased | |

| Mice | Dextran sodium sulfate (DSS)-induced chronic ulcerative colitis | Serum and colonic levels of IL-10 | 0.5–1.0 mg/kg | Enhanced | |

| Mice | Dextran sodium sulfate (DSS)-induced chronic ulcerative colitis | Colonic expression of TLR4, NF-κB p65, pSTAT3 | Not specified | Significantly down-regulated |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's anti-inflammatory properties.

This compound Extraction and Isolation

-

Source Material : Dried and powdered brown algae (e.g., Ecklonia cava) is used as the starting material.

-

Solvent Extraction : The algal powder is typically extracted with organic solvents such as ethanol or acetone. Ethanol is often favored due to its status as a GRAS (Generally Recognized as Safe) solvent. The extraction can be optimized by adjusting parameters like solvent concentration, temperature, and time.

-

Purification : The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture : Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Inflammation : Inflammation is induced by treating the cells with stimulants such as lipopolysaccharide (LPS) or a combination of TNF-α and interferon-gamma (IFN-γ).

-

This compound Treatment : Cells are pre-treated with various concentrations of this compound for a specified duration before or concurrently with the inflammatory stimulus.

-

Measurement of Inflammatory Mediators :

-

ELISA : Enzyme-linked immunosorbent assay is used to quantify the protein levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

RT-PCR : Reverse transcription-polymerase chain reaction is employed to measure the mRNA expression levels of pro-inflammatory genes.

-

Western Blotting : This technique is used to analyze the protein expression and phosphorylation status of key signaling molecules like NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK).

-

In Vivo Anti-inflammatory Models

-

Animal Models : Mice are commonly used to create models of inflammatory diseases.

-

DSS-Induced Colitis Model :

-

Chronic colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water.

-

This compound is administered orally at specific dosages (e.g., 0.5-1.0 mg/kg) during the DSS treatment period.

-

Disease activity is monitored by assessing body weight loss, stool consistency, and rectal bleeding.

-

At the end of the experiment, colon length is measured, and colonic tissues are collected for histological analysis and measurement of inflammatory markers using ELISA and Western blotting.

-

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathways.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a phlorotannin derived from marine brown algae, demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs. The existing body of evidence, from both in vitro and in vivo studies, strongly supports its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

-

Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Clinical Trials : Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

-

Structure-Activity Relationship (SAR) Studies : Investigating the SAR of this compound and its derivatives could lead to the development of even more potent and specific anti-inflammatory agents.

-

Optimization of Extraction : Further optimization of extraction and purification processes will be crucial for the large-scale and cost-effective production of this compound for pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protective Effect and Mechanisms of this compound on Chronic Ulcerative Colitis Induced by Dextran Sulfate Sodium in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing this compound as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Eckol: A Phlorotannin's Role in Mitigating Oxidative Stress

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Eckol, a phlorotannin predominantly found in brown algae, has emerged as a potent antioxidant agent with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of this compound's mechanisms in mitigating oxidative stress, detailing its direct radical scavenging activities and its modulation of crucial intracellular signaling pathways. The guide offers a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to support further research and drug development endeavors in this field.

Introduction

Reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism. While they play a role in physiological processes, their overproduction can lead to oxidative damage to lipids, proteins, and nucleic acids, contributing to the pathogenesis of neurodegenerative diseases, cardiovascular disorders, cancer, and inflammatory conditions.[1][2] Antioxidants from natural sources are of great interest for their potential to counteract oxidative stress.[1] this compound, a trimer of phloroglucinol, is a polyphenolic compound isolated from brown algae such as Ecklonia cava.[3][4] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and radioprotective effects. This guide focuses on the core mechanisms by which this compound mitigates oxidative stress, providing a technical resource for the scientific community.

Mechanisms of Action

This compound combats oxidative stress through a dual approach: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound's polyphenolic structure, rich in hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. Studies have demonstrated its efficacy in scavenging various reactive species:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radicals: this compound effectively scavenges DPPH radicals, a stable free radical commonly used to assess antioxidant activity.

-

Intracellular ROS: this compound has been shown to reduce intracellular ROS levels induced by various stressors, including hydrogen peroxide (H₂O₂), UVB radiation, and serum starvation. At a concentration of 30 μM, this compound demonstrated a 79% radical scavenging effect on intracellular ROS.

-

Other Radicals: this compound also exhibits scavenging activity against hydrogen peroxide (H₂O₂), and hydroxy radicals.

Upregulation of Endogenous Antioxidant Enzymes

A key mechanism of this compound's protective effects is its ability to enhance the expression and activity of crucial antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

This compound treatment has been shown to promote the phosphorylation and nuclear translocation of Nrf2, leading to increased ARE-binding and transcriptional activity. This, in turn, upregulates the expression of several cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD).

-

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This compound induces both mRNA and protein expression of HO-1 in a concentration- and time-dependent manner. The cytoprotective effect of this compound against H₂O₂-induced cell damage is significantly diminished by the inhibition of HO-1 activity or the knockdown of Nrf2, confirming the critical role of the Nrf2-HO-1 axis.

-

Manganese Superoxide Dismutase (MnSOD): MnSOD is a primary antioxidant enzyme located in the mitochondria that dismutates superoxide radicals into hydrogen peroxide. This compound has been found to recover MnSOD expression and activity that were reduced by H₂O₂.

The activation of Nrf2 by this compound is regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (Erk) and c-Jun N-terminal kinase (JNK), are involved in transducing extracellular signals to cellular responses. Studies have shown that this compound can activate both Erk and JNK. Inhibition of Erk and JNK has been shown to suppress this compound-induced Nrf2 activation and subsequent HO-1 expression, indicating their crucial role in this process.

-